Tetrahydrofluoroene
Description
Tetrahydrofluoroene, specifically referred to as MK-6913 (this compound 52) in pharmacological contexts, is a synthetic compound recognized for its potent and selective agonistic activity on estrogen receptor β (ERβ) . Estrogen receptors play critical roles in regulating cellular processes such as proliferation, apoptosis, and differentiation. This compound's ERβ selectivity distinguishes it from non-selective estrogen receptor modulators (SERMs), making it a candidate for targeted therapies in conditions like osteoporosis, neurodegenerative diseases, and hormone-sensitive cancers .
Properties
CAS No. |
891500-65-5 |
|---|---|
Molecular Formula |
C16H12F3N3O |
Molecular Weight |
319.28 g/mol |
IUPAC Name |
(1S,15R)-13-(trifluoromethyl)-5,6,7-triazapentacyclo[13.2.1.01,12.03,11.04,8]octadeca-3(11),4,7,9,12-pentaen-14-one |
InChI |
InChI=1S/C16H12F3N3O/c17-16(18,19)12-11-8-1-2-10-13(21-22-20-10)9(8)6-15(11)4-3-7(5-15)14(12)23/h1-2,7H,3-6H2,(H,20,21,22)/t7-,15+/m1/s1 |
InChI Key |
NBIJFOMIQBZRIJ-MLXNANBUSA-N |
Isomeric SMILES |
C1C[C@@]23C[C@@H]1C(=O)C(=C2C4=C(C3)C5=NNN=C5C=C4)C(F)(F)F |
Canonical SMILES |
C1CC23CC1C(=O)C(=C2C4=C(C3)C5=NNN=C5C=C4)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrahydrofluoroene can be synthesized through various methods. One common approach involves the hydrogen transfer reaction of a precursor compound in the presence of a hydrogen acceptor and a catalyst. This method allows for the formation of this compound along with a hydride of the hydrogen acceptor .
Industrial Production Methods: Industrial production of this compound typically involves the Diels-Alder reaction between indene and butadiene, followed by distillation to concentrate the desired product . This process is advantageous due to its high yield and efficiency, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Tetrahydrofluoroene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine under controlled conditions.
Major Products:
Oxidation: Ketones and carboxylic acids.
Reduction: Saturated derivatives.
Substitution: Halogenated this compound derivatives.
Scientific Research Applications
Tetrahydrofluoroene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the production of advanced materials and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of tetrahydrofluoroene involves its interaction with specific molecular targets. For instance, as a selective estrogen receptor beta agonist, it binds to the estrogen receptor beta, modulating its activity and influencing gene expression . This interaction can lead to various physiological effects, making it a valuable compound in medical research.
Comparison with Similar Compounds
Table 1: Pharmacological Properties of ER-Targeting Compounds
Key Findings :
- Selectivity : this compound’s ERβ selectivity contrasts with MPP dihydrochloride’s ERα antagonism, highlighting divergent therapeutic pathways. ERβ agonists are explored for neuroprotection, while ERα antagonists are prioritized in oncology .
- Potency : While quantitative potency data (e.g., IC50) are absent in the evidence, this compound is described as "potent," comparable to Miroestrol, a plant estrogen with demonstrated efficacy in preclinical models .
- Clinical Relevance : Unlike Miroestrol (natural product) or N-Desmethyltamoxifen (metabolite), this compound represents a synthetic, fluorinated scaffold optimized for receptor specificity.
Structural and Functional Comparison: Fluorinated Cyclic Compounds
Fluorination often enhances chemical stability and bioavailability. This compound’s fluorinated structure aligns with trends in medicinal chemistry, though its applications differ from non-pharmacological fluorinated analogs.
Table 2: Structural and Functional Analogues
Key Findings :
- Functional Divergence : this compound’s biological activity contrasts with perfluorinated compounds like Perfluoro-3-ethyl-... (used in catalysis) and Tetrahydrofuran derivatives (industrial solvents), underscoring fluorine’s versatility in design .
- Synthetic Complexity : details phosphazene synthesis, which, while unrelated to this compound, illustrates the role of fluorinated intermediates in creating stable, functionalized molecules .
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